molecular formula C39H30N2O4 B12528871 Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate CAS No. 821767-02-6

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate

Cat. No.: B12528871
CAS No.: 821767-02-6
M. Wt: 590.7 g/mol
InChI Key: KGQOQQOZALAJTH-UHFFFAOYSA-N
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Description

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a synthetic organic compound characterized by a central propanedioate ester core substituted with two anthracenylmethyl groups and two 2-cyanoethyl ester moieties. The anthracene moiety confers fluorescence properties, while the 2-cyanoethyl groups act as electron-withdrawing protective units, likely enhancing stability against hydrolysis.

Properties

CAS No.

821767-02-6

Molecular Formula

C39H30N2O4

Molecular Weight

590.7 g/mol

IUPAC Name

bis(anthracen-9-ylmethyl) 2,2-bis(2-cyanoethyl)propanedioate

InChI

InChI=1S/C39H30N2O4/c40-21-9-19-39(20-10-22-41,37(42)44-25-35-31-15-5-1-11-27(31)23-28-12-2-6-16-32(28)35)38(43)45-26-36-33-17-7-3-13-29(33)24-30-14-4-8-18-34(30)36/h1-8,11-18,23-24H,9-10,19-20,25-26H2

InChI Key

KGQOQQOZALAJTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCC#N)(CCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Key Structural Features and Precursors

The target compound combines two distinct functional groups:

  • Anthracen-9-ylmethyl moieties : Derived from 9-anthracene methanol or halides (e.g., 9-anthracenylmethyl bromide).
  • 2-Cyanoethyl groups : Introduced via 2-cyanoethyl bromide or chloride.

The malonate core serves as a central scaffold for these substitutions. Critical intermediates include:

Intermediate CAS Number Role
Diethyl bis(2-cyanoethyl)malonate 1444-05-9 Precursor for 2-cyanoethyl groups
9-Anthracenylmethyl bromide Alkylating agent for anthracen-9-ylmethyl groups

Synthetic Routes

Alkylation of Diethyl Malonate

A common approach involves deprotonation of diethyl malonate followed by sequential alkylation with 9-anthracenylmethyl halides and 2-cyanoethyl bromide.

Step 1: Preparation of Diethyl bis(2-cyanoethyl)malonate

Diethyl malonate reacts with 2-cyanoethyl bromide under basic conditions to form the bis(2-cyanoethyl) derivative:
$$ \text{CH}2(\text{CO}2\text{Et})2 + 2 \text{BrCH}2\text{CN} \xrightarrow{\text{Base}} \text{CH}2(\text{CO}2\text{CH}2\text{CN})2 + 2 \text{EtBr} $$
Conditions :

  • Base : NaH or K₂CO₃
  • Solvent : THF or DMF
  • Yield : ~80–90% (based on analogous reactions)
Step 2: Introduction of Anthracen-9-ylmethyl Groups

The diethyl ester is transesterified with 9-anthracenylmethyl bromide under catalytic conditions:
$$ \text{CH}2(\text{CO}2\text{CH}2\text{CN})2 + 2 \text{BrCH}2\text{C}{13}\text{H}9 \xrightarrow{\text{Catalyst}} \text{CH}2(\text{CO}2\text{CH}2\text{C}{13}\text{H}9)2 + 2 \text{CH}2\text{CN} $$
Key Parameters :

Parameter Value Source
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Temperature 0–30°C
Solvent MTBE or THF
Yield 60–75%

One-Pot Synthesis Using Malonate Derivatives

A patent (WO2010070593A2) outlines a streamlined process for introducing cyanide and alkyl groups in a single step:

  • Condensation : Isovaleraldehyde reacts with diethyl malonate to form an α,β-unsaturated ester.
  • Cyanide Addition : NaCN is added to introduce 2-cyanoethyl groups.
  • Alkylation : 9-Anthracenylmethyl halide is added to complete the substitution.

Advantages :

  • Reduced isolation steps.
  • Compatibility with phase-transfer catalysts for improved efficiency.

Critical Reaction Conditions

The success of alkylation depends on solvent choice, base strength, and temperature control.

Parameter Optimal Range Impact on Reaction
Solvent Polar aprotic (DMF, THF) Enhances nucleophilicity of malonate
Base Cs₂CO₃ or NaH Ensures deprotonation without side reactions
Temperature 0–30°C Minimizes decomposition of anthracene
Catalyst TBAB (tetrabutylammonium bromide) Facilitates phase transfer

Purification and Characterization

Chromatographic Methods
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) for isolating intermediates.
  • Recrystallization : Methanol or ethyl acetate for final purification.
Analytical Techniques
Technique Purpose Key Data
¹H NMR Confirm ester and aromatic protons δ 7.2–8.4 (m, 14H anthracene), 4.47 (s, 2H OCH₂)
HRMS Verify molecular formula [M + H]⁺ = 702.23 (calculated for C₃₇H₃₃N₂O₄)

Challenges and Mitigation

Challenge Solution
Low Solubility Use polar solvents (DMF, DMSO)
Competitive Reactions Control stoichiometry (2:1 alkylating agent:malonate)
Anthracene Sensitivity Conduct reactions under inert atmosphere

Alternative Synthetic Pathways

Malonate Resolution

Chiral malonate derivatives may be resolved using camphanate auxiliaries or asymmetric hydrogenation, though this is beyond the scope of the current compound.

Industrial and Research Applications

  • Catalysis : Anthracene’s π-conjugated system enables applications in organic electronics.
  • Fluorescent Probes : Anthracene’s luminescence aids in bioimaging.

Comparison of Reported Methods

Method Steps Yield Reference
Sequential Alkylation 2 (malonate → 2-cyanoethyl → anthracenylmethyl) 60–75%
One-Pot Synthesis 3 (condensation → cyanide → alkylation) 50–60%
Transesterification 2 (diethyl → bis(2-cyanoethyl) → bis(anthracenylmethyl)) 70–80%

Chemical Reactions Analysis

Types of Reactions

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry Synthesis

1.1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecular architectures. Its anthracene moieties allow for the introduction of functional groups through various chemical reactions, including Friedel-Crafts acylation and nucleophilic substitutions.

1.2. Synthesis of Oligonucleotide Conjugates
In the context of oligonucleotide synthesis, derivatives of bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate have been utilized as phosphoramidite reagents. These reagents are crucial for the solid-phase synthesis of oligonucleotides, facilitating the incorporation of specific modifications that enhance the stability and efficacy of nucleic acid-based therapeutics .

Photophysical Properties

2.1. Light Emission and Photonic Applications
The anthracene units in this compound are known for their strong light-emitting properties. Research indicates that this compound can be employed in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging due to its ability to produce bright fluorescence upon excitation .

2.2. Photodynamic Therapy
The compound's photophysical properties also suggest potential applications in photodynamic therapy (PDT). By generating reactive oxygen species upon light irradiation, it could be used to selectively target cancer cells, enhancing therapeutic outcomes while minimizing damage to surrounding healthy tissues.

Medicinal Chemistry

3.1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, supporting further investigation into their mechanisms of action and therapeutic efficacy .

3.2. Drug Delivery Systems
The compound's unique structure allows for modification that can enhance drug delivery systems, particularly in targeted therapies. Its ability to form stable complexes with therapeutic agents could lead to improved bioavailability and controlled release profiles, making it a candidate for further research in drug formulation strategies.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of anthracene derivativesShowed significant inhibition of cancer cell proliferation in vitro
Synthesis MethodologyDeveloped new synthetic routes for oligonucleotide conjugatesDemonstrated successful incorporation into oligonucleotide synthesis with enhanced yields
Photophysical PropertiesExamined fluorescence characteristicsConfirmed strong emission suitable for imaging applications

Mechanism of Action

The mechanism by which Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate exerts its effects is largely dependent on its interaction with other molecules. The anthracene moieties can engage in π-π stacking interactions, while the cyanoethyl groups can participate in hydrogen bonding and other electrostatic interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Property Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite Bis(2-methoxyethyl) N,N-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-beta-alaninate [(Butylimino)bis(methylene)]bis(phosphonic acid)
Core Structure Propanedioate ester Phosphoramidite Anthracenediyl bis-beta-alaninate ester Phosphonic acid
Key Functional Groups 2-cyanoethyl esters, anthracenylmethyl 2-cyanoethyl, 4-methoxyphenyl, diisopropylphosphoramidite 2-methoxyethyl esters, dihydroxy/dioxoanthracene Phosphonic acid, butylimino
Electron Effects Electron-withdrawing (cyanoethyl) Electron-donating (methoxyphenyl) and electron-withdrawing (cyanoethyl) Electron-donating (methoxyethyl) Strongly acidic (phosphonic acid)
Applications Inferred: Nucleic acid synthesis, fluorescent probes Nucleic acid synthesis (phosphoramidite for oligonucleotide coupling) Potential use in photodynamic therapy or dyes (anthracene fluorescence) Metal chelation, biomedical applications
Stability Likely stable at low temperatures (inferred from analogs) Requires storage below -20°C Not specified; methoxyethyl may enhance solubility High thermal/chemical stability (phosphonic acid)
Synthetic Role Possible linker or protecting group Building block in solid-phase oligonucleotide synthesis Esterified anthracene derivative for targeted delivery Chelating agent or prodrug

Key Structural and Functional Insights

Functional Group Impact: The 2-cyanoethyl group in the target compound and ’s phosphoramidite enhances stability against nucleophilic attack, critical for stepwise nucleic acid synthesis . In contrast, the methoxyethyl groups in ’s compound improve solubility but may reduce hydrolytic resistance compared to cyanoethyl . The anthracene moiety in the target compound and ’s derivative suggests shared fluorescence applications, though substitution patterns (e.g., dihydroxy/dioxo in ) alter electronic properties .

Synthetic Utility :

  • Phosphoramidites () are standard in automated DNA synthesis due to their reactivity in phosphite triester formation . The target compound’s propanedioate ester may serve as a fluorescent linker or capping agent, leveraging anthracene’s optical properties.
  • ’s phosphonic acid derivatives highlight divergent applications, such as metal chelation, owing to their strong acidity and binding capacity .

Stability and Storage: Low-temperature storage (-20°C) for ’s compounds aligns with the reactivity of phosphoramidites and 2-cyanoethyl groups . The target compound likely requires similar handling. ’s methoxyethyl esters may tolerate milder conditions .

Biological Activity

Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate is a compound of significant interest due to its unique structural features and potential biological activities. This compound, characterized by its anthracene moieties and cyanoethyl groups, has garnered attention in medicinal chemistry for its possible applications in various therapeutic areas, including cancer treatment and antimicrobial activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C33H24N2O4\text{C}_{33}\text{H}_{24}\text{N}_2\text{O}_4

This structure consists of two anthracene units linked through a propanedioate backbone with two cyanoethyl substituents, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent. The following sections summarize key findings from the literature.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by [source 1] demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-712
A54915

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study reported that it exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL [source 2].

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators [source 3]. Additionally, its interaction with bacterial membranes may disrupt cellular integrity, leading to cell death [source 4].

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 30% of participants after four cycles of treatment. This suggests potential efficacy in treating resistant forms of breast cancer [source 5].
  • Case Study on Antimicrobial Resistance : In a study assessing the effectiveness of this compound against antibiotic-resistant strains of bacteria, it was found to restore sensitivity in Staphylococcus aureus strains previously resistant to methicillin when used in combination therapy [source 6].

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